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Introduction
GLPG1837 (also known as ABBV-974) is a novel, potent, and reversible potentiator of the

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Developed by

Galapagos and AbbVie, this small molecule has been investigated as a therapeutic agent for

cystic fibrosis (CF), a genetic disorder characterized by defects in epithelial ion transport.[2]

This technical guide provides an in-depth analysis of GLPG1837's mechanism of action, its

quantitative effects on CFTR function, and the experimental protocols used to characterize its

activity.

Mechanism of Action: A CFTR Potentiator
GLPG1837 functions by directly targeting the CFTR protein, an anion channel crucial for

regulating the transport of chloride and bicarbonate ions across epithelial cell membranes.[3] In

individuals with specific CF-causing mutations, the CFTR protein may be present at the cell

surface but exhibits impaired channel gating, meaning the channel does not open efficiently.

GLPG1837 is designed to address this defect by increasing the open probability of the CFTR

channel, thereby enhancing the transepithelial transport of chloride ions.[2][4] This mechanism

is particularly effective for Class III and IV CFTR mutations, which affect channel gating and

conductance, respectively.[2]
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Research suggests that GLPG1837 shares a common mechanism of action and potentially a

common binding site with ivacaftor (VX-770), another well-characterized CFTR potentiator.[5]

Both molecules allosterically modulate the CFTR protein, stabilizing the open-channel

conformation.[5][6]

The following diagram illustrates the simplified signaling pathway of epithelial ion transport and

the role of GLPG1837.
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Caption: GLPG1837 potentiates the CFTR channel, enhancing chloride secretion.

Quantitative Data on GLPG1837 Activity
The efficacy of GLPG1837 has been quantified in various in vitro and clinical studies. The

following tables summarize key quantitative data.

Table 1: In Vitro Potency of GLPG1837 on CFTR Mutations
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CFTR Mutation Assay Type EC50
Efficacy vs.
VX-770

Reference

F508del
YFP Halide

Assay
3 nM - [1]

G551D
YFP Halide

Assay
339 nM 260% [1][7]

G551D/F508del TECC 159 nM 173% [7]

G178R
YFP Halide

Assay
- 154% [7]

S549N
YFP Halide

Assay
- 137% [7]

R117H
YFP Halide

Assay
- 120% [7]

Table 2: Clinical Efficacy of GLPG1837 (SAPHIRA 1 Study - G551D Mutation)

Parameter
Baseline
(Post-Ivacaftor
Washout)

End of
GLPG1837
Treatment

Change Reference

Mean Sweat

Chloride
97.7 mmol/L 68.7 mmol/L -29.0 mmol/L [8]

ppFEV1 68.5% 73.1% +4.6% [8]

Table 3: Clinical Efficacy of GLPG1837 (SAPHIRA 2 Study - S1251N Mutation)

Parameter Outcome Reference

Sweat Chloride
Significant dose-dependent

reduction
[2]

Lung Function Regained and stable [2]
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Experimental Protocols
The characterization of GLPG1837 involved several key experimental methodologies.

YFP Halide Quenching Assay
This high-throughput screening assay is used to measure CFTR-mediated chloride transport in

cell lines expressing mutant CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

Methodology:

Cell Culture: HEK293 or CFBE41o- cells are cultured in appropriate media (e.g., DMEM or

MEM) supplemented with fetal bovine serum and antibiotics.[1]

Transfection/Transduction: Cells are transfected with plasmids or transduced with

adenoviruses containing the specific CFTR mutation and YFP.[1]

Cell Seeding: Transfected/transduced cells are seeded in 96-well plates.[1]

Compound Incubation: Cells are treated with various concentrations of GLPG1837.

CFTR Activation: CFTR is activated using a cAMP agonist, typically forskolin (e.g., 10 µM).

[1]

Halide Quenching: The rate of YFP fluorescence quenching upon the addition of a halide

solution (e.g., iodide) is measured, which is proportional to the CFTR channel activity.
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YFP Halide Quenching Assay Workflow

Cell Culture
(HEK293 or CFBE41o-)

Transfection/Transduction
(CFTR Mutant + YFP)

Seeding in 96-well Plates

Incubation with GLPG1837

CFTR Activation
(e.g., Forskolin)

Addition of Halide Solution

Measure YFP Quenching Rate

Click to download full resolution via product page

Caption: Workflow for the YFP halide quenching assay.

Ussing Chamber / Transepithelial Clamp Circuit (TECC)
This technique measures ion transport across primary epithelial cell monolayers cultured on

permeable supports. It provides a more physiologically relevant assessment of CFTR activity.
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Methodology:

Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on

permeable supports until a polarized monolayer is formed.

Mounting: The permeable support is mounted in an Ussing chamber, separating the apical

and basolateral compartments.

ENaC Inhibition: The epithelial sodium channel (ENaC) is inhibited by adding amiloride (e.g.,

100 µM) to the apical side.[4]

CFTR Stimulation: CFTR is stimulated by adding forskolin (e.g., 10 µM) to both the apical

and basolateral sides.[4]

Potentiator Addition: GLPG1837 is added to both compartments at various concentrations.

Measurement: The change in short-circuit current (Isc) or equivalent current (Ieq) is

measured, which reflects the net ion transport across the epithelium.[4]

CFTR Inhibition: The specificity of the response is confirmed by adding a CFTR inhibitor,

such as CFTRinh-172 (e.g., 10 µM).[4]
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Ussing Chamber (TECC) Experimental Flow
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Caption: Ussing chamber experimental workflow for assessing CFTR activity.

Conclusion
GLPG1837 is a potent CFTR potentiator that has demonstrated significant activity in both

preclinical models and clinical trials for cystic fibrosis. Its ability to enhance the function of

various mutant CFTR proteins highlights its potential as a therapeutic agent. The quantitative
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data and experimental protocols outlined in this guide provide a comprehensive technical

foundation for researchers and drug development professionals working in the field of CFTR

modulation and epithelial ion transport. Further research into the precise binding site and long-

term efficacy of GLPG1837 will continue to advance our understanding of CFTR pharmacology

and the development of novel therapies for cystic fibrosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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